molecular formula C20H16N2O2 B5089475 3,3'-[1,4-phenylenebis(methylylidenenitrilo)]diphenol

3,3'-[1,4-phenylenebis(methylylidenenitrilo)]diphenol

Cat. No. B5089475
M. Wt: 316.4 g/mol
InChI Key: HFCQUMYVNXZYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a bis-Schiff base compound that is synthesized from the reaction of 2-hydroxy-1,4-benzenedialdehyde and 3,3’-diaminobenzidine.

Scientific Research Applications

‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ has been extensively studied for its potential applications in various fields. It has been reported to possess antioxidant, antibacterial, antifungal, anticancer, and anti-inflammatory properties. It has also been used as a ligand in coordination chemistry and as a dye in the textile industry.

Mechanism of Action

The mechanism of action of ‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ is not fully understood. However, it is believed to exert its effects through various mechanisms such as scavenging free radicals, inhibiting enzyme activity, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress, inhibit bacterial and fungal growth, induce cell cycle arrest and apoptosis in cancer cells, and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using ‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ in lab experiments include its low toxicity, easy availability, and diverse applications. However, its limitations include its poor solubility in water, instability under certain conditions, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are numerous future directions for research on ‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’. Some of these include investigating its potential as a therapeutic agent for various diseases, exploring its applications in material science, and studying its interactions with other compounds.
Conclusion:
In conclusion, ‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound and its applications in different fields.

Synthesis Methods

The synthesis of ‘3,3’-[1,4-phenylenebis(methylylidenenitrilo)]diphenol’ involves the reaction of 2-hydroxy-1,4-benzenedialdehyde and 3,3’-diaminobenzidine in the presence of a suitable solvent and a catalyst. The reaction proceeds through a Schiff base formation mechanism, followed by the formation of a bis-Schiff base compound. The product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.

properties

IUPAC Name

3-[[4-[(3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19-5-1-3-17(11-19)21-13-15-7-9-16(10-8-15)14-22-18-4-2-6-20(24)12-18/h1-14,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCQUMYVNXZYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N=CC2=CC=C(C=C2)C=NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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